molecular formula C14H24N6O2S B2641965 2-isopropyl-1-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2034335-34-5

2-isopropyl-1-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2641965
CAS No.: 2034335-34-5
M. Wt: 340.45
InChI Key: VTVLZQMPKQILQG-UHFFFAOYSA-N
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Description

2-isopropyl-1-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H24N6O2S and its molecular weight is 340.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalytic Applications

  • Synthesis of Cyclic Sulfonamides : Cyclic sulfonamides, including imidazole derivatives, have been synthesized through intramolecular Diels-Alder reactions. These compounds exhibit potential as histamine H3 receptor antagonists, indicating their relevance in pharmacological research (Greig, Tozer, & Wright, 2001) Greigetal.,2001Greig et al., 2001.

  • One-Pot Synthesis Techniques : Methods for one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides have been developed, showcasing the versatility of sulfonamide compounds in creating heterocyclic compounds with potential biological activities (Rozentsveig et al., 2013) Rozentsveigetal.,2013Rozentsveig et al., 2013Rozentsveigetal.,2013.

  • Zwitterionic-Type Molten Salt-Catalyzed Reactions : Sulfonamide-based zwitterionic compounds have been used as catalysts for the synthesis of substituted imidazoles, highlighting their catalytic efficiency and environmental friendliness (Rahman et al., 2012) Rahmanetal.,2012Rahman et al., 2012.

Pharmacological Applications

  • Antimicrobial and Antitubercular Agents : Sulfonamide derivatives, including those with imidazole and thiazole bases, have shown significant antibacterial, antifungal, and antitubercular activities, demonstrating their potential in drug development (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013) SureshKumaretal.,2013Suresh Kumar et al., 2013.

  • Antimicrobial and Antiproliferative Hybrids : Benzimidazole-1,2,3-triazole-sulfonamide hybrids have been synthesized and evaluated for antimicrobial and antiproliferative activities, indicating the therapeutic potential of sulfonamide-based hybrids (Al-blewi et al., 2018) Alblewietal.,2018Al-blewi et al., 2018.

  • Antioxidant Activity : Novel sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) have been synthesized and found to possess potential antioxidant activities, further expanding the application scope of sulfonamide derivatives (Padmaja et al., 2014) Padmajaetal.,2014Padmaja et al., 2014.

Properties

IUPAC Name

1-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2S/c1-10(2)12(8-20-7-6-15-18-20)17-23(21,22)13-9-19(5)14(16-13)11(3)4/h6-7,9-12,17H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVLZQMPKQILQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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